![molecular formula C17H18Cl2O4 B4931328 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4931328.png)
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with the molecular formula C17H18Cl2O4. This compound is characterized by its aromatic benzene ring substituted with chlorine atoms and ether linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps of organic reactions. One common method involves the initial formation of the benzene ring with chlorine substitutions, followed by the introduction of the ether linkages through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The ether linkages can undergo nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium alkoxides and potassium hydroxide are often used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various ether derivatives.
Scientific Research Applications
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substitutions on the benzene ring.
1,4-Dichloro-2-methoxybenzene: Contains a methoxy group in addition to chlorine substitutions.
1,4-Dichloro-2-(trichloromethyl)benzene: Features a trichloromethyl group along with chlorine substitutions.
Uniqueness
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its complex structure with multiple ether linkages and a methoxyphenoxy group
Properties
IUPAC Name |
1,4-dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURVEXBJYKMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.